molecular formula C3H4ClNO3 B8582939 methyl 2-chloro-2-(hydroxyimino)acetate

methyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B8582939
M. Wt: 137.52 g/mol
InChI Key: QGSZBXNCEKAJIH-UHFFFAOYSA-N
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Description

methyl 2-chloro-2-(hydroxyimino)acetate is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chloro group and a hydroximino group attached to the same carbon atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-chloro-2-(hydroxyimino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the production of methyl alpha-chloro-alpha-hydroximinoacetate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

methyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The hydroximino group can be reduced to an amine using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form oximes or nitriles under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Substitution: Formation of new compounds with different functional groups.

    Reduction: Conversion to amines.

    Oxidation: Formation of oximes or nitriles.

Scientific Research Applications

methyl 2-chloro-2-(hydroxyimino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl alpha-chloro-alpha-hydroximinoacetate involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily displaced by nucleophiles, while the hydroximino group can participate in various redox reactions. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

    Methyl alpha-chloroacrylate: Similar in structure but lacks the hydroximino group.

    Methyl alpha-chloro-alpha-hydroxyacetate: Contains a hydroxy group instead of a hydroximino group.

Uniqueness

methyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of both a chloro and a hydroximino group on the same carbon atom. This dual functionality allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C3H4ClNO3

Molecular Weight

137.52 g/mol

IUPAC Name

methyl 2-chloro-2-hydroxyiminoacetate

InChI

InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3

InChI Key

QGSZBXNCEKAJIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NO)Cl

Origin of Product

United States

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